molecular formula C11H9F3O3 B590730 Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate CAS No. 769195-26-8

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Cat. No.: B590730
CAS No.: 769195-26-8
M. Wt: 246.185
InChI Key: XDQLWVSUKUDAEO-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is an organic compound with the molecular formula C11H9F3O3. It is a methyl ester derivative of 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid. This compound is known for its role as a synthetic intermediate in the production of various pharmaceuticals, including Sitagliptin, a dipeptidyl peptidase IV inhibitor used in the treatment of type II diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves multiple stages:

Industrial Production Methods

Industrial production methods for this compound typically involve similar multi-step synthesis processes, optimized for large-scale production. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Reactions with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:

Mechanism of Action

The mechanism of action of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate primarily involves its role as a synthetic intermediate. In the case of Sitagliptin synthesis, it contributes to the inhibition of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. This inhibition helps regulate blood sugar levels in patients with type II diabetes .

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid
  • 2,4,5-trifluoro-β-oxo-benzenebutanoic acid methyl ester
  • Methyl 2,4,5-trifluoro-β-oxo-benzenebutanoate

Uniqueness

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is unique due to its specific trifluorophenyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals like Sitagliptin, where precise molecular interactions are crucial .

Properties

IUPAC Name

methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQLWVSUKUDAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652348
Record name Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769195-26-8
Record name Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,4,5-trifluorophenyl acetic acid (42.2 g, 222 mmol) in THF (400 mL) was added 1,1′-carbonyldiimidazole (39.5 g, 244 mmol) in portions at 0° C. The mixture was warmed to room temperature for 1 h, stirred at room temperature for another 1 h, and transferred to another flask containing 1.1 equivalent of methyl malonic acid magnesium salt. The stirring was continued for 24 h and quenched with 1N HCl. The mixture was extracted with dichloromethane and the organic phase was washed with saturated sodium bicarbonate, then brine, then dried over sodium sulfate, filtered and evaporated. The residue was crystallized from isopropanol/water to give 42.2 g (77.3%) of off-white solid. 1H NMR (300 MHz, CDCl3) 7.10-6.90 (m, 2H), 3.85 (s, 2H), 3.78 (s, 3H), 3.55 (s, 2H)
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
methyl malonic acid magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77.3%
Customer
Q & A

Q1: What is the significance of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in the context of the research article?

A1: this compound serves as a crucial starting material for synthesizing 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid. [] This amino acid is a key intermediate in producing certain antidiabetic drugs. The research highlights a novel enzymatic cascade reaction using a PluriZyme called TR2E2 to efficiently convert the methyl ester to the desired amino acid.

Q2: Can you elaborate on the catalytic conversion of this compound as described in the research?

A2: The engineered PluriZyme, TR2E2, exhibits both hydrolase and transaminase activities within a single scaffold. [] This enables a two-step cascade reaction:

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